Allosteric vs. ATP‑Competitive Inhibitors: Direct Head‑to‑Head Comparison of Cell Death Induction and Washout Resistance
A direct head‑to‑head comparison of allosteric (MK‑2206, miransertib, ARQ 751) and ATP‑competitive (GSK690693, ipatasertib) Akt inhibitors across a panel of cancer cell lines with diverse PI3K/AKT‑activating lesions demonstrates that allosteric inhibitors induce significantly higher percentages of cell death after 4 days of treatment. Crucially, washout experiments comparing the allosteric inhibitor ARQ 751 with the ATP‑competitive inhibitor ipatasertib reveal that cell death induction by allosteric inhibition is sustained after drug removal, whereas ATP‑competitive inhibition is reversible [1].
| Evidence Dimension | Cell death induction and washout resistance |
|---|---|
| Target Compound Data | Allosteric inhibitors (MK‑2206, ARQ 751): sustained cell death after washout; cell death % range across cell lines: 20–80% at indicated doses |
| Comparator Or Baseline | ATP‑competitive inhibitors (ipatasertib, GSK690693): reversible, dose‑dependent cell death; lower cell death % at equivalent doses |
| Quantified Difference | Allosteric inhibitors induced up to 2‑fold higher cell death in MDA‑MB‑361 cells; sustained cell death post‑washout vs. complete reversal with ipatasertib |
| Conditions | 4‑day viability assay in multiple cancer cell lines (MDA‑MB‑361, LNCaP, HCT116) with immunoblot validation of AKT substrate phosphorylation |
Why This Matters
For ex vivo or in vivo studies requiring prolonged pathway suppression after compound clearance, allosteric inhibitors provide a mechanistic advantage that ATP‑competitive inhibitors lack.
- [1] Kostaras, E., et al. (2020). A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity. British Journal of Cancer, 123(4), 642‑654. View Source
